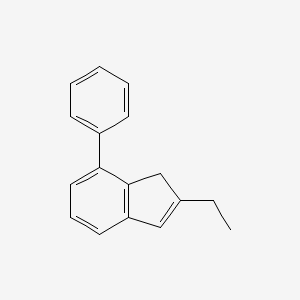
2-Ethyl-7-phenyl-1H-indene
Übersicht
Beschreibung
2-Ethyl-7-phenyl-1H-indene is a chemical compound with the molecular formula C17H16 . It has a molecular weight of 220.31 .
Molecular Structure Analysis
The molecular structure of 2-Ethyl-7-phenyl-1H-indene consists of a three-ring system with two six-membered rings and one five-membered ring .Chemical Reactions Analysis
While specific chemical reactions involving 2-Ethyl-7-phenyl-1H-indene are not detailed in the literature, general reactions of indene derivatives are known . For example, indene derivatives can undergo reactions such as cycloisomerization, carboannulation, and Suzuki coupling .Physical And Chemical Properties Analysis
2-Ethyl-7-phenyl-1H-indene has a predicted boiling point of 372.3±37.0 °C and a predicted density of 1.035±0.06 g/cm3 .Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Structural Studies
2-Ethyl-7-phenyl-1H-indene and its derivatives have been explored in chemical synthesis. For instance, derivatives of 2-phenyl-1H-indene-1-one exhibit antibacterial properties against both gram-negative and gram-positive bacteria. These compounds have been characterized using various spectroscopic techniques and analyzed through density functional theory (DFT) (El‐Sheshtawy & Baker, 2014).
Polymer Solar Cells
Indene derivatives are also significant in the field of solar energy. Indene-C60 bisadduct (ICBA) has been used as an electron-cascade acceptor material in polymer solar cells. It enhances the power conversion efficiency of the cells, providing more routes for charge transfer at the donor/acceptor interface (Cheng, Li & Zhan, 2014).
Transition Metal Complexes
2-Phosphorus-substituted indenes, including variants of 2-ethyl-7-phenyl-1H-indene, are used in creating transition metal complexes. These compounds have been synthesized through various chemical reactions and analyzed for their potential in applications like organometallic chemistry (Kazul'kin et al., 2005).
Liquid Crystal Technology
5,6-Difluoro-1H-indene derivatives, related to 2-ethyl-7-phenyl-1H-indene, have been developed as novel core structures for liquid crystals. They exhibit high optical anisotropy and are useful in technologies requiring high nematic–isotropic transition temperature (Yokokoji, Shimizu & Inoue, 2009).
Material Science
In material science, indene derivatives are used in creating new polymers with interesting properties like thermoreversible polymerization/depolymerization and high solubility in organic solvents. Such materials are based on functionalized indene monomeric units and have potential applications in nanotechnology and polymer chemistry (Cappelli et al., 2007).
Metallocene Chemistry
2-Ethyl-7-phenyl-1H-indene derivatives are used in synthesizing metallocene complexes involving titanium and zirconium. These complexes, showing potential in polymerization processes, are synthesized by modifying the structures of indene molecules (Morton et al., 2014).
Eigenschaften
IUPAC Name |
2-ethyl-7-phenyl-1H-indene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16/c1-2-13-11-15-9-6-10-16(17(15)12-13)14-7-4-3-5-8-14/h3-11H,2,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJTHSRTZOOWAEG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C1)C(=CC=C2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30593571 | |
| Record name | 2-Ethyl-7-phenyl-1H-indene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30593571 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Ethyl-7-phenyl-1H-indene | |
CAS RN |
154380-63-9 | |
| Record name | 2-Ethyl-7-phenyl-1H-indene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30593571 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





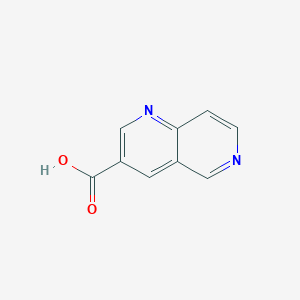
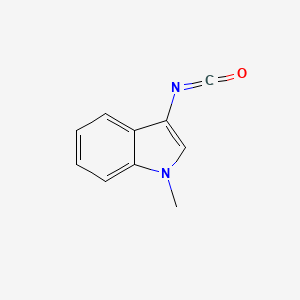
![Ethyl 6,8-dibromoimidazo[1,2-a]pyrazine-2-carboxylate](/img/structure/B1319432.png)
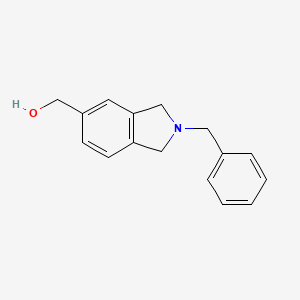
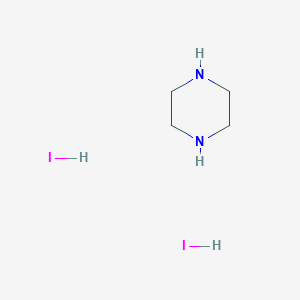

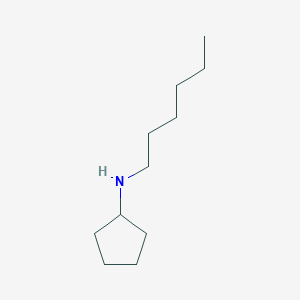
![6-Ethoxyimidazo[1,2-b]pyridazine](/img/structure/B1319444.png)

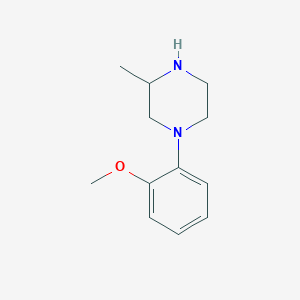
![5-[4-(Trifluoromethyl)phenyl]-2-pyridinamine](/img/structure/B1319456.png)
![3-Fluoro-3'-methoxy[1,1'-biphenyl]-4-amine](/img/structure/B1319459.png)